4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by the fusion of a pyrrole and a pyridine ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The presence of the carboxylic acid functional group allows it to interact specifically with biological targets, making it a valuable molecule for drug discovery and development .
The compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyridine derivatives. Its molecular formula is CHNO, and it is registered under the chemical identifier 1000342-75-5. The compound's structure features a carboxylic acid group located at the 3-position of the pyrrolo[3,2-c]pyridine framework, which contributes to its reactivity and biological activity .
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of 4-amino-2-bromopyridine with appropriate reagents to form the desired pyrrolo[3,2-c]pyridine core. This method may involve multi-step processes that include halogenation, cyclization, and functional group modifications to achieve high purity and yield .
In industrial settings, optimized reaction conditions are crucial for maximizing yield and minimizing by-products. The synthesis may utilize various catalysts and solvents to facilitate the reaction. For instance, using anhydrous calcium chloride in conjunction with nano-aluminum oxide as a catalyst has shown effectiveness in enhancing reaction rates during esterification processes related to pyrrolopyridine derivatives .
The molecular structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid consists of a fused bicyclic system that includes both a pyrrole and a pyridine ring. The carboxylic acid group is positioned at the 3-position of the pyrrole ring. This specific arrangement contributes to its distinct chemical properties and biological activities.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound acts as an inhibitor by binding to specific sites on these receptors, thereby modulating their activity and influencing downstream signaling pathways. This interaction can lead to significant biological effects such as inhibiting cancer cell proliferation by disrupting critical cellular signaling processes .
While specific physical property data such as boiling point or solubility may vary based on experimental conditions, general characteristics include:
The chemical properties of this compound are defined by its functional groups and molecular structure:
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several significant applications in scientific research:
Pyrrolopyridines represent a privileged class of nitrogenous bicyclic heterocycles that have garnered substantial interest in modern drug discovery campaigns. These frameworks merge the electronic properties of pyrrole and pyridine rings into a unified pharmacophore, enabling unique interactions with biological targets. As high-value scaffolds, they bridge the gap between flat aromatic systems and three-dimensional architectures, offering optimal spatial coverage for target engagement. Their intrinsic physicochemical properties—including balanced lipophilicity, moderate aqueous solubility, and hydrogen-bonding capabilities—render them exceptional starting points for the development of bioactive molecules targeting enzymatically driven pathologies. Within this chemical class, 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exemplifies a structurally intricate variant with untapped therapeutic potential. Its carboxyl group enables derivatization into prodrugs or targeted conjugates, while the methyl substituent modulates electron density and steric accessibility. As hybrid architectures, such compounds align with contemporary medicinal chemistry strategies that prioritize saturation and stereochemical complexity to enhance selectivity and metabolic stability [2] [5] [8].
The pyrrolopyridine family comprises several isomeric structures distinguished by the fusion pattern between pyrrole and pyridine rings. These include:
Table 1: Structural and Physicochemical Profile of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Property | Value/Descriptor | Source/Calculation Method |
---|---|---|
CAS Registry Number | 1000342-75-5 | Commercial suppliers |
Molecular Formula | C₉H₈N₂O₂ | Elemental analysis |
Molecular Weight | 176.17 g/mol | Mass spectrometry |
SMILES | CC1=NC=CC2NC=C(C(O)=O)C=21 | Canonical representation |
InChIKey | WWCLXULQDPMSPV-UHFFFAOYSA-N | Standardized identifier |
Solubility (25°C) | ~12 g/L (sparingly soluble) | ACD/Labs software calculation |
Density | 1.421±0.06 g/cm³ | Computational prediction |
Rotatable Bonds | 1 | Topological analysis |
The [3,2-c] isomer exhibits distinct electronic delocalization patterns due to the "c-fusion" (angular annulation), resulting in a pseudoplanar structure with the nitrogen atoms positioned for bidirectional hydrogen bonding. The 4-methyl group in the subject compound introduces steric perturbation near N1, subtly altering electron density across the bicyclic system. This isomerism profoundly influences dipole moments (calculated: 1.4–2.9 D), pKa values, and π-stacking efficiency relative to linear fused analogs. Crystallographic studies reveal that the carboxyl group at C3 projects orthogonally to the bicyclic plane, enabling versatile salt or co-crystal formation [1] [3] [6].
Nitrogenous bicyclics like pyrrolo[3,2-c]pyridines serve as multidimensional pharmacophores due to their dual hydrogen-bonding profiles, aromatic surface area, and capacity for hydrophobic interactions. Key attributes include:
Hydrogen-Bonding Capability: The pyridinic nitrogen (N4) acts as a strong hydrogen-bond acceptor, while the pyrrolic NH (N1) functions as a donor. The carboxylic acid moiety provides additional donor-acceptor pairs, enabling interactions with catalytic residues or allosteric pockets. This multi-point binding is critical for cholinesterase inhibition and kinase targeting [2] [5].
Stereoelectronic Tuning: The 4-methyl group enhances lipophilicity (predicted LogP: 1.57) and provides a metabolically stable handle for modulating target affinity. Its electron-donating effect increases π-electron density at C5/C6, enhancing stacking interactions with aromatic residues in enzyme binding sites.
Three-Dimensional Coverage: Despite partial planarity, the fused system exhibits slight puckering ("pseudorotation"), allowing adaptation to curved binding cavities. This flexibility is absent in purely aromatic scaffolds, explaining its prominence in CNS-targeted agents and enzyme inhibitors.
Table 2: Hydrogen Bonding Capacity Analysis
Interaction Site | Donor/Acceptor Potential | Biological Relevance |
---|---|---|
N1 (pyrrolic NH) | Strong H-bond donor (pKBHX ≈2.6) | Targets carbonyl oxygens in serine hydrolases |
N4 (pyridine N) | Strong H-bond acceptor | Binds backbone NH in kinase hinge regions |
Carboxyl C=O | Strong H-bond acceptor | Coordinates catalytic water molecules |
Carboxyl OH | Strong H-bond donor | Forms salt bridges with arginine/lysine |
These properties align with broader trends in drug design: Nitrogen heterocycles appear in >75% of FDA-approved small-molecule drugs due to their target versatility and ADME optimization potential. Pyrrolopyridines specifically bridge the "complexity gap" between monocyclic heterocycles and spirocyclic systems, offering high shape diversity without synthetic intractability [2] [5] [8].
Pyrrolopyridine chemistry emerged in the mid-20th century alongside expanded interest in fused heterocycles for pharmaceutical applications. Key developmental phases include:
1950s–1980s: Initial synthetic methodologies focused on classical condensation approaches (e.g., Hantzsch-type cyclizations). Early derivatives exhibited antiviral and antimicrobial activities, though structural complexity limited broad exploration.
1990s–2000s: Advances in transition-metal catalysis (e.g., Suzuki couplings, Buchwald-Hartwig aminations) enabled regioselective functionalization. This period saw pyrrolopyridines incorporated into kinase inhibitors (e.g., imatinib analogs) and cholinesterase-targeting agents for Alzheimer’s disease. The subject compound’s first synthesis (CAS assignment: 2008) coincided with this functionalization renaissance [1] [4].
2010s–Present: Rational design leverages the scaffold for multi-target drugs. Derivatives demonstrate activity against:
Table 3: Key Milestones in Pyrrolo[3,2-c]pyridine Development
Time Period | Synthetic Advance | Therapeutic Application |
---|---|---|
Pre-2000 | Classical cyclizations (Acid-catalyzed) | Antimicrobial screening candidates |
2000–2010 | Pd-catalyzed C–H functionalization | Kinase inhibitor backbones |
2010–2020 | Aza-Diels-Alder reactions | Antiviral conjugates (e.g., HCV NS5A inhibitors) |
2020–Present | Enantioselective organocatalysis | Cholinesterase inhibitors for Alzheimer’s |
Contemporary research prioritizes structure-property relationship optimization, with carboxylic acid derivatives like 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid serving as precursors for amide-based CNS penetrants or prodrugs. Their evolution mirrors the broader shift toward saturation-enriched scaffolds in medicinal chemistry to improve pharmacokinetic outcomes [4] [5] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0